Me-Uridine is synthesized from uridine, which can be obtained from various biological sources or synthesized chemically. The modification involves the introduction of a methyl group at specific positions on the uracil ring.
Me-Uridine falls under the category of nucleoside analogs, which are compounds that mimic natural nucleosides but possess structural modifications that can influence their biological activity. It is classified as a non-canonical nucleoside due to its altered structure compared to standard nucleosides.
The synthesis of Me-Uridine typically involves methylation reactions where uridine undergoes modification through various chemical reagents. Common methods include:
For instance, a study demonstrated the efficient conversion of uridine to Me-Uridine using an enzyme-catalyzed approach that allows for selective and atom-economic transformations, yielding high concentrations of the desired product . The enzymatic route offers advantages in terms of specificity and reduced by-product formation.
Me-Uridine consists of a ribose sugar linked to a modified uracil base. The structural formula can be represented as follows:
The methyl group is typically located at the 5-position of the uracil ring, altering its hydrogen bonding capabilities and stability.
The molecular weight of Me-Uridine is approximately 227.20 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure and purity.
Me-Uridine participates in various chemical reactions typical of nucleosides:
The phosphorylation process often involves using phosphoramidites or other phosphate donors under controlled conditions to ensure high yields and purity . The resulting triphosphate form is crucial for its role in RNA polymerization.
Me-Uridine functions primarily as a building block in RNA synthesis. Its incorporation into RNA can influence the stability and folding of RNA molecules due to altered base pairing properties.
Studies show that the presence of Me-Uridine in RNA can enhance resistance to enzymatic degradation, making it valuable for therapeutic applications . The mechanism involves stabilizing secondary structures within RNA, impacting gene expression and regulation.
Me-Uridine appears as a white crystalline solid with a melting point around 180 °C. It is soluble in water and polar organic solvents, which facilitates its use in biochemical assays.
The compound exhibits typical nucleoside reactivity, including:
Relevant analyses such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during synthesis .
Me-Uridine has several applications in scientific research and biotechnology:
5-Methoxyuridine (5moU) is a chemically modified pyrimidine nucleoside where a methoxy group (–OCH₃) replaces the hydrogen atom at the 5-position of the uracil base. This substitution creates distinct electronic and steric properties compared to canonical uridine. The methoxy group is bulkier and more electronegative than the methyl group in 5-methyluridine (m⁵U), altering electron distribution across the uracil ring. This enhances base stacking within RNA helices due to increased hydrophobic surface area and polarizability [3] [5].
The anti conformation of the glycosidic bond (sugar-base linkage) predominates in 5moU, similar to unmodified uridine. However, the methoxy group induces subtle distortions in ribose pucker dynamics, favoring C3'-endo conformations that stabilize A-form RNA duplexes [3]. Nuclear magnetic resonance (NMR) studies confirm reduced flexibility at the nucleoside level, contributing to enhanced thermal stability in modified RNA. For example, oligoribonucleotides incorporating 5moU exhibit melting temperature (Tm) increases of 2–5°C relative to unmodified counterparts, attributable to improved base stacking rather than hydrogen-bonding alterations [4] [10].
Table 1: Structural Parameters of Uridine Derivatives
Property | Uridine | 5-Methyluridine (m⁵U) | 5-Methoxyuridine (5moU) |
---|---|---|---|
Substituent at C5 | H | CH₃ | OCH₃ |
Van der Waals Volume (ų) | - | 23.8 | 32.7 |
Log P (Octanol-Water) | -1.27 | -0.92 | -0.68 |
Predominant Sugar Pucker | C2'-endo | C3'-endo | C3'-endo |
ΔTm (°C)* | 0 | +1–3 | +2–5 |
ΔTm: Change in melting temperature relative to unmodified RNA duplexes. Data compiled from [3] [4] [10].
Pseudouridine (Ψ) and 5-methoxyuridine represent two major classes of uridine modifications with distinct biochemical impacts on mRNA therapeutics:
Table 2: Functional Comparison of Uridine Modifications in mRNA Therapeutics
Parameter | Pseudouridine (Ψ) | 5-Methoxyuridine (5moU) |
---|---|---|
Innate Immune Activation | High (unless HPLC-purified) | Low |
Relative Protein Expression | 1x (Reference) | 4x |
eIF-2α Phosphorylation | Elevated | Suppressed |
TLR7/8 Binding Affinity | High | Undetectable |
mRNA Half-Life (hr) | 6–8 | 10–14 |
Data derived from [1] [4] [10].
The 5-methoxy group confers two critical physicochemical advantages for therapeutic mRNA:
The modification also reduces UV absorbance at 260 nm (λmax shifts from 279 nm to 277 nm at pH 12), a property leveraged in quality control assays to quantify modification stoichiometry [5] [8]. Nanopore sequencing further exploits electrical signal perturbations (current intensity, dwell time) caused by 5moU for single-molecule detection via machine learning models [2] [6].
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